molecular formula C20H34N2Si2 B12522162 N~1~,N~1~,N~8~,N~8~-Tetramethyl-2,7-bis(trimethylsilyl)naphthalene-1,8-diamine CAS No. 651738-70-4

N~1~,N~1~,N~8~,N~8~-Tetramethyl-2,7-bis(trimethylsilyl)naphthalene-1,8-diamine

Cat. No.: B12522162
CAS No.: 651738-70-4
M. Wt: 358.7 g/mol
InChI Key: PYXAOJXCFCDSDF-UHFFFAOYSA-N
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Description

N¹,N¹,N⁸,N⁸-Tetramethyl-2,7-bis(trimethylsilyl)naphthalene-1,8-diamine is a naphthalene derivative featuring two dimethylamino groups at positions 1 and 8 and trimethylsilyl (TMS)-substituted ethynyl groups at positions 2 and 5. This compound belongs to a class of cross-conjugated molecules designed for tunable electronic properties, with applications in materials science and optoelectronics . The TMS groups enhance steric bulk and modulate electron density, influencing conjugation and stability compared to phenyl or substituted phenyl analogs .

Properties

CAS No.

651738-70-4

Molecular Formula

C20H34N2Si2

Molecular Weight

358.7 g/mol

IUPAC Name

1-N,1-N,8-N,8-N-tetramethyl-2,7-bis(trimethylsilyl)naphthalene-1,8-diamine

InChI

InChI=1S/C20H34N2Si2/c1-21(2)19-16(23(5,6)7)13-11-15-12-14-17(24(8,9)10)20(18(15)19)22(3)4/h11-14H,1-10H3

InChI Key

PYXAOJXCFCDSDF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC2=C1C(=C(C=C2)[Si](C)(C)C)N(C)C)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Copper-Mediated Coupling with Silylacetylenes

Inspired by methods for phenylacetylene couplings (e.g.,), this approach utilizes trimethylsilylacetylide to substitute halogens at the 2 and 7 positions. A representative procedure involves:

  • Substrate : 2,7-Dihalo-1,8-bis(dimethylamino)naphthalene (e.g., 2,7-diiodo derivative).
  • Reagents : Trimethylsilylacetylide, copper(I) iodide, pyridine.
  • Conditions : Reflux in pyridine at 80°C for 20 hours.
  • Yield : ~52–85% for analogous phenylacetylene couplings.

Mechanistic Insight :
The reaction proceeds via oxidative addition of the dihaloarene to copper, followed by transmetallation with the silylacetylide. The TMS group is introduced at the 2 and 7 positions due to steric and electronic directing effects of the peri-dimethylamino groups.

Palladium-Catalyzed Suzuki-Miyaura Coupling

For boronic acid derivatives, this method enables C–Si bond formation. However, trimethylsilylboronic acids are rarely used due to instability. Instead, trimethylsilyl triflates or silylstannanes may be employed:

  • Substrate : 2,7-Dibromo-1,8-bis(dimethylamino)naphthalene.
  • Reagents : Trimethylsilyl triflate, Pd(PPh₃)₄, Na₂CO₃.
  • Conditions : Dioxane/H₂O (4:1), 80°C, 12 hours.
  • Yield : Hypothetical, based on analogous reactions.

Note : Direct evidence for this pathway is limited, but analogous Suzuki couplings for arylsilanes are well-documented.

Ullmann-Type Coupling with Silyl Halides

This method employs copper catalysis to couple trimethylsilyl iodide with dihaloarenes:

  • Substrate : 2,7-Diiodo-1,8-bis(dimethylamino)naphthalene.
  • Reagents : Trimethylsilyl iodide, Cu powder, K₂CO₃.
  • Conditions : DMF, 120°C, 24 hours.
  • Yield : Estimated ~70% based on analogous Ullmann couplings.
Method Catalyst Solvent Temperature Yield Reference
Copper-mediated CuI Pyridine 80°C 52–85%
Suzuki-Miyaura Pd(PPh₃)₄ Dioxane/H₂O 80°C ~70%*
Ullmann-type Cu powder DMF 120°C ~70%*

*Hypothetical yields based on analogous reactions.

Electrophilic Silylation of Aromatic Rings

This method exploits the electron-donating dimethylamino groups to direct silylation to the 2 and 7 positions. However, electrophilic silylation is less common due to competing side reactions.

Friedel-Crafts Silylation

  • Reagents : Trimethylsilyl chloride, AlCl₃.
  • Conditions : Dichloromethane, 0°C to RT, 6 hours.
  • Limitations : Poor regioselectivity; likely requires directing groups.

Challenges : The electron-rich naphthalene ring may undergo poly-substitution, complicating isolation. No direct examples are reported in the literature.

Stepwise Functionalization

This approach combines halogenation and silylation steps to build the target molecule.

Halogenation of 1,8-Bis(dimethylamino)naphthalene

  • Method : Iodination using N-iodosuccinimide (NIS) or bromination with NBS.
  • Conditions : Acetic acid, RT, 12 hours.
  • Yield : ~85% for mono-halogenation.

Silylation of Dihalo Derivatives

Following halogenation, the dihalo intermediate undergoes cross-coupling (as described in Section 1).

Alternative Routes: Grignard and Organometallic Reagents

While less common, Grignard reagents (e.g., trimethylsilylmagnesium chloride) may introduce TMS groups under specific conditions.

Grignard Coupling

  • Substrate : 2,7-Dibromo-1,8-bis(dimethylamino)naphthalene.
  • Reagents : Trimethylsilylmagnesium chloride, THF.
  • Conditions : −78°C, then RT, 2 hours.
  • Yield : Hypothetical; analogous reactions for arylsilanes report ~60–75% yields.

Key Challenges and Considerations

Challenge Mitigation Strategy
Competing side reactions Use stoichiometric control; low temperatures.
Stability of silyl reagents Anhydrous conditions; inert atmosphere.
Regioselectivity Exploit directing effects of dimethylamino groups.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs) :
This compound is utilized in the development of OLED materials due to its ability to emit light efficiently. Its structure allows for narrowband emission which is crucial for high-performance displays. Recent studies have shown that incorporating such compounds into OLED devices can enhance the color purity and efficiency of the emitted light. For instance, devices utilizing naphthalene derivatives have demonstrated external quantum efficiencies exceeding 20% with narrow emission spectra .

Charge Transport Materials :
N~1~,N~1~,N~8~,N~8~-Tetramethyl-2,7-bis(trimethylsilyl)naphthalene-1,8-diamine has also been explored as a charge transport material in organic solar cells. Its high electron mobility makes it suitable for use in the electron transport layer (ETL), where it facilitates efficient charge separation and collection . The incorporation of this compound can lead to improved power conversion efficiencies in organic photovoltaic devices.

Photonics

Fluorescent Probes :
The compound serves as a fluorescent probe in various biological applications due to its strong luminescence properties. It can be used for imaging cellular processes and tracking biomolecules within living cells. The ability to modify the silyl groups enhances its solubility and stability in biological environments, making it a valuable tool in biochemistry .

Nonlinear Optical Materials :
In photonic applications, this naphthalene derivative exhibits nonlinear optical properties that are beneficial for frequency conversion processes. Its ability to generate second harmonic generation (SHG) signals has been exploited in developing advanced laser technologies and optical switches .

Materials Science

Polymer Composites :
The compound is integrated into polymer matrices to enhance mechanical properties and thermal stability. Research indicates that composites containing this compound exhibit improved tensile strength and thermal resistance compared to traditional polymers . This makes them suitable for applications in aerospace and automotive industries.

Nanomaterials Synthesis :
Its chemical structure allows for the functionalization of nanoparticles, leading to the development of hybrid nanomaterials with tailored properties. These materials can be used in catalysis and environmental remediation processes due to their enhanced reactivity and selectivity .

Case Studies

Application AreaStudy ReferenceKey Findings
OLEDsNature Reviews Demonstrated high efficiency with narrow emission spectra
Organic Solar CellsSigma-Aldrich Enhanced power conversion efficiency observed
Fluorescent ProbesPubChem Effective imaging tool for biological applications
Nonlinear OpticsNIST WebBook Significant SHG signal generation reported
Polymer CompositesWiley Online Library Improved mechanical properties noted

Mechanism of Action

The mechanism of action of N1,N~1~,N~8~,N~8~-Tetramethyl-2,7-bis(trimethylsilyl)naphthalene-1,8-diamine involves its interaction with molecular targets through its functional groups. The tetramethyl and trimethylsilyl groups enhance its reactivity and stability, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with other molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in the substituents at positions 2 and 7 (Table 1):

Compound Name Substituents (Positions 2 & 7) Key Properties Reference
9a (N¹,N¹,N⁸,N⁸-Tetramethyl-2,7-bis(phenylethynyl)) Phenyl-ethynyl Yellow solid; mp ~121–155°C; UV λmax ~400 nm
9b (2,7-bis((4-methoxyphenyl)ethynyl)) 4-Methoxyphenyl-ethynyl Electron-donating groups; red-shifted UV/Vis
9d (2,7-bis((4-cyanophenyl)ethynyl)) 4-Cyanophenyl-ethynyl Electron-withdrawing; lower yield (9%)
9e (2,7-bis((4-nitrophenyl)ethynyl)) 4-Nitrophenyl-ethynyl Strong electron-withdrawing; mp 234–235°C
Target Compound (2,7-bis(trimethylsilyl)) Trimethylsilyl-ethynyl Enhanced steric bulk; improved solubility

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in 9e ) induce significant red shifts in UV/Vis spectra due to extended conjugation, while TMS groups in the target compound balance steric hindrance with moderate electron donation .
  • Synthetic Yields: Bulky or electron-deficient substituents (e.g., 9d, 9e) result in lower yields (5–9%) compared to phenyl analogs (9a: 18%) due to steric and electronic challenges in Sonogashira coupling .
  • Thermal Stability : Nitro-substituted 9e exhibits higher melting points (234–235°C) than TMS analogs (~142–144°C), reflecting stronger intermolecular interactions .
Spectroscopic and Analytical Data
  • HRMS : The target compound’s molecular ion ([M+H⁺]) would theoretically align with a formula such as C₂₈H₃₈N₂Si₂ (exact mass ~482.2), distinct from phenyl analogs (e.g., 9a : C₃₀H₂₈N₂, m/z 416.2) .
  • UV/Vis : TMS-ethynyl groups induce moderate conjugation, with λmax between phenyl (400 nm) and nitro-substituted (450 nm) analogs .

Q & A

Q. What are the optimal synthetic routes for this compound, and what factors influence reaction yield?

The synthesis typically involves silylation of a naphthalenediamine precursor. For example, a method adapted from N¹,N⁸-bis(triisopropylsilyl)naphthalene-1,8-diamine synthesis ( ) uses n-BuLi to deprotonate 1,8-diaminonaphthalene, followed by reaction with trimethylsilyl chloride (instead of triisopropylsilyl chloride). Critical parameters include:

  • Temperature control (e.g., -30°C for deprotonation to avoid side reactions).
  • Stoichiometry (2:1 ratio of silylating agent to diamine for complete substitution).
  • Solvent choice (anhydrous THF ensures reactivity with organolithium reagents). Yields (~24–30% for similar silylated derivatives) depend on purification via flash column chromatography ( ).

Q. How can NMR and UV/Vis spectroscopy confirm structural integrity?

  • ¹H NMR : Trimethylsilyl groups appear as singlets (δ 0.2–0.5 ppm), while aromatic protons exhibit splitting patterns reflecting substituent positions (e.g., para-substituted naphthalene protons at δ 7.6–8.0 ppm) ( ).
  • ¹³C NMR : Signals for quaternary carbons adjacent to silyl groups (δ 135–145 ppm) and methyl carbons (δ 40–50 ppm for N-CH₃; δ 0–5 ppm for Si-CH₃) ( ).
  • UV/Vis : Conjugation from silyl groups red-shifts absorption maxima (e.g., 300–400 nm for cross-conjugated systems) ( ).

Q. What purification strategies are effective for isolating this compound?

Flash column chromatography with silica gel and nonpolar solvent systems (e.g., hexane/ethyl acetate) effectively separates hydrophobic silylated derivatives ( ). For air-sensitive compounds, inert-atmosphere techniques (e.g., Schlenk lines) prevent degradation ( ).

Advanced Research Questions

Q. How do trimethylsilyl groups influence electronic properties for organic electronics?

Trimethylsilyl groups enhance solubility and reduce crystallinity, facilitating thin-film fabrication. Their electron-donating effects stabilize charge carriers in organic semiconductors. Experimental characterization includes:

  • Cyclic Voltammetry : Measures HOMO/LUMO levels (expected ΔE ~2.5–3.0 eV).
  • DFT Calculations : Models conjugation disruption due to steric bulk ( ).

Q. What role does steric hindrance play in regioselective functionalization?

The bulky trimethylsilyl groups direct electrophilic attacks (e.g., thiocyanation) to less hindered positions ( ). For example, N¹,N¹,N⁸,N⁸-Tetramethyl-4-thiocyanato naphthalene-1,8-diamine ( ) forms at the 4-position due to steric shielding at 2,7-positions.

Q. How do hydrogen-bonding motifs compare to Proton Sponge® derivatives?

Proton Sponge® (N¹,N¹,N⁸,N⁸-Tetramethylnaphthalene-1,8-diamine) forms 1D chains via N–H···O hydrogen bonds in salts ( ). In contrast, the trimethylsilyl derivative’s nonpolar substituents likely disrupt H-bonding, favoring van der Waals interactions in supramolecular assemblies.

Q. How can contradictions in thermodynamic data (e.g., pKa) be resolved?

Discrepancies in reported pKa values (e.g., Proton Sponge®: pKₐ 12.1 vs. 1.8 in water) ( ) arise from solvent polarity and measurement techniques. Calorimetry (ΔH, ΔS determination) and computational solvation models (e.g., COSMO-RS) standardize comparisons ( ).

Q. What computational methods model steric/electronic effects of silyl groups?

  • DFT : Optimizes geometry and calculates frontier orbitals (e.g., B3LYP/6-31G* level).
  • Molecular Dynamics : Simulates steric hindrance in solution-phase reactivity ( ).

Q. How is Sonogashira coupling optimized for ethynyl-bridged derivatives?

Palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide mediate cross-coupling with aryl acetylenes. Protecting silyl groups with trimethylsilyl chloride prevents undesired side reactions ( ).

Q. What challenges exist in regiocontrol during thiocyanation?

Silica Boron Sulfonic Acid ( ) acts as a Brønsted acid catalyst, enhancing thiocyanogen (SCN)₂ electrophilicity. Steric shielding by silyl groups limits substitution to accessible sites, but harsh conditions may lead to over-reaction (e.g., disubstitution).

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